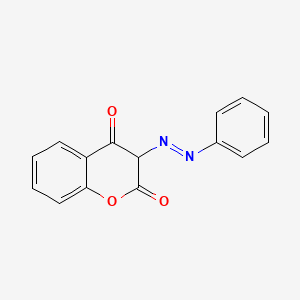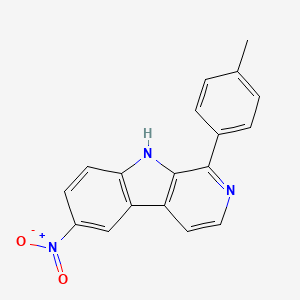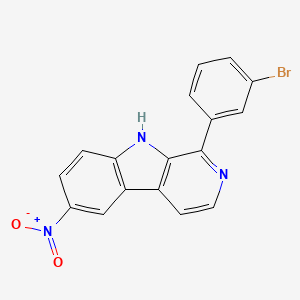
1-phenylquinoxaline-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylquinoxaline-2,3(1H,4H)-dione, also known as PQQ, is a redox cofactor that is essential for the growth and development of various organisms. PQQ was first discovered in 1979 as a novel cofactor in bacterial dehydrogenases, and since then, it has been found to play a crucial role in various biological processes.
Mecanismo De Acción
1-phenylquinoxaline-2,3(1H,4H)-dione acts as a redox cofactor, which means that it is involved in electron transfer reactions. It is known to interact with various enzymes, including dehydrogenases, oxidases, and reductases. This compound can also activate various signaling pathways, including the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve mitochondrial function, enhance energy metabolism, and reduce oxidative stress. This compound has also been found to have neuroprotective effects and can enhance cognitive function. Additionally, this compound has been shown to improve exercise performance and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenylquinoxaline-2,3(1H,4H)-dione has several advantages for lab experiments. It is stable, water-soluble, and has a long shelf-life. This compound is also readily available and can be synthesized in high purity. However, this compound can be expensive, and its effects can be dose-dependent. Additionally, this compound can be difficult to work with, as it is highly reactive and can easily oxidize.
Direcciones Futuras
There are several future directions for 1-phenylquinoxaline-2,3(1H,4H)-dione research. One area of interest is the potential therapeutic applications of this compound. Studies have shown that this compound has antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of interest is the role of this compound in energy metabolism and mitochondrial function. This compound has been shown to enhance energy metabolism and improve mitochondrial function, making it a potential target for the treatment of metabolic disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, this compound is a redox cofactor that plays a crucial role in various biological processes. It has several potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been found to enhance energy metabolism and improve mitochondrial function. While this compound has several advantages for lab experiments, its effects can be dose-dependent and it can be difficult to work with. Future research is needed to understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-phenylquinoxaline-2,3(1H,4H)-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through the oxidative cyclization of 2-aminophenylacetic acid, which is catalyzed by copper ions. This method yields this compound in high purity and is widely used in both academic and industrial settings.
Aplicaciones Científicas De Investigación
1-phenylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, neuroprotective, and anti-inflammatory properties. This compound has also been found to play a crucial role in mitochondrial function and energy metabolism. Studies have shown that this compound supplementation can improve cognitive function, enhance exercise performance, and reduce inflammation in various animal models.
Propiedades
Número CAS |
181863-36-5 |
|---|---|
Fórmula molecular |
C27H28FNO4.C8H11N |
Peso molecular |
0 |
Sinónimos |
1-phenylquinoxaline-2,3(1H,4H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)





